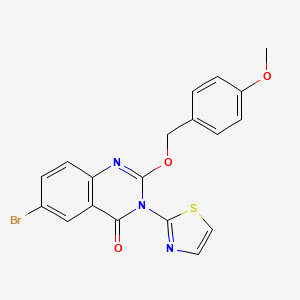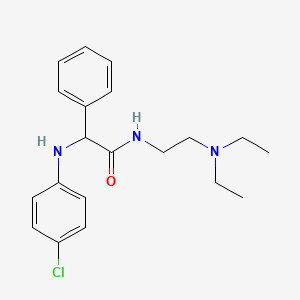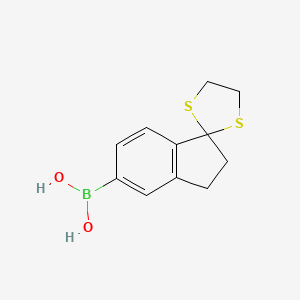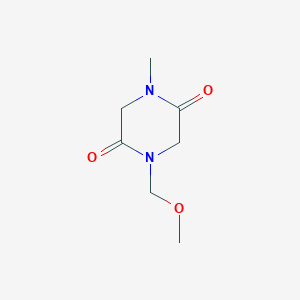
3-Nitrobenzo(k)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzo(k)fluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH). It is a derivative of benzo(k)fluoranthene, with a nitro group attached to the third position of the molecule. This compound is known for its pale yellow crystalline appearance and is poorly soluble in most solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzo(k)fluoranthene typically involves nitration of benzo(k)fluoranthene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzo(k)fluoranthene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Reduction: 3-Aminobenzo(k)fluoranthene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Nitrobenzo(k)fluoranthene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its mutagenic and carcinogenic properties, contributing to understanding the biological effects of nitro-aromatic compounds.
Medicine: Investigated for its potential role in drug development and as a model compound in toxicological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The biological activity of 3-nitrobenzo(k)fluoranthene is primarily due to its nitro group. The compound can undergo metabolic activation in living organisms, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The molecular targets include cellular DNA, where the compound can form adducts, leading to mutations and potentially cancer .
Comparison with Similar Compounds
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Comparison: 3-Nitrobenzo(k)fluoranthene is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. Compared to its non-nitrated counterparts, it exhibits different reactivity patterns in chemical reactions and has distinct biological effects, making it a valuable compound for research in toxicology and environmental chemistry .
Properties
CAS No. |
81316-80-5 |
|---|---|
Molecular Formula |
C20H11NO2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-nitrobenzo[k]fluoranthene |
InChI |
InChI=1S/C20H11NO2/c22-21(23)19-9-8-15-18-11-13-5-2-1-4-12(13)10-17(18)14-6-3-7-16(19)20(14)15/h1-11H |
InChI Key |
SOJSECJEJPKNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C(C=CC(=C54)C3=CC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


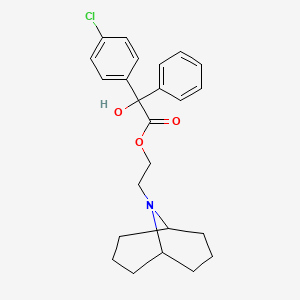

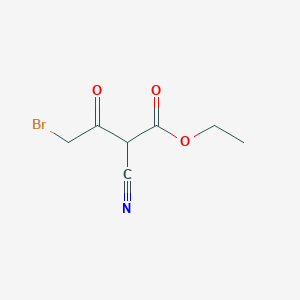
![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

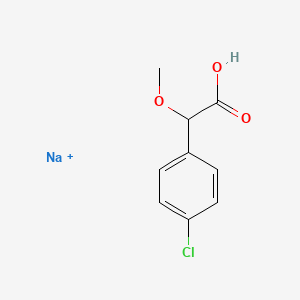
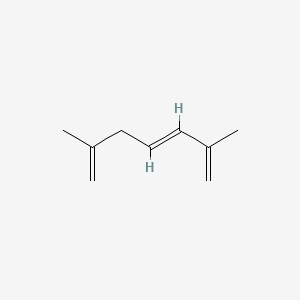
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
